Tri(tridecyl) benzene-1,2,4-tricarboxylate Tri(tridecyl) benzene-1,2,4-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 94109-09-8
VCID: VC21213837
InChI: InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3
SMILES: CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC
Molecular Formula: C48H84O6
Molecular Weight: 757.2 g/mol

Tri(tridecyl) benzene-1,2,4-tricarboxylate

CAS No.: 94109-09-8

Cat. No.: VC21213837

Molecular Formula: C48H84O6

Molecular Weight: 757.2 g/mol

* For research use only. Not for human or veterinary use.

Tri(tridecyl) benzene-1,2,4-tricarboxylate - 94109-09-8

Specification

CAS No. 94109-09-8
Molecular Formula C48H84O6
Molecular Weight 757.2 g/mol
IUPAC Name tritridecyl benzene-1,2,4-tricarboxylate
Standard InChI InChI=1S/C48H84O6/c1-4-7-10-13-16-19-22-25-28-31-34-39-52-46(49)43-37-38-44(47(50)53-40-35-32-29-26-23-20-17-14-11-8-5-2)45(42-43)48(51)54-41-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,42H,4-36,39-41H2,1-3H3
Standard InChI Key RKPOLXDFMLKRHE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator